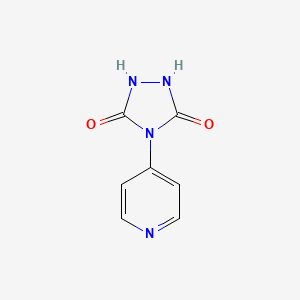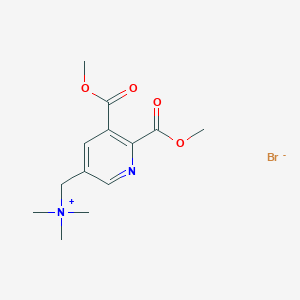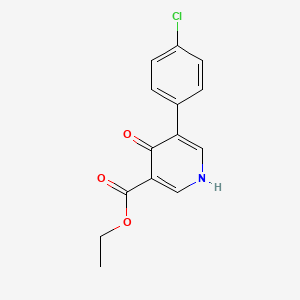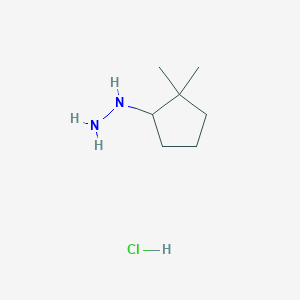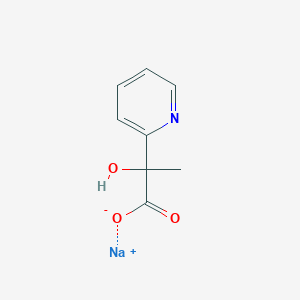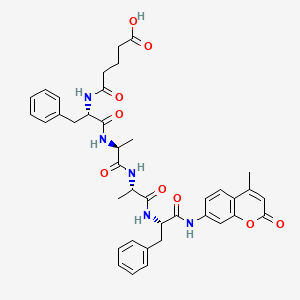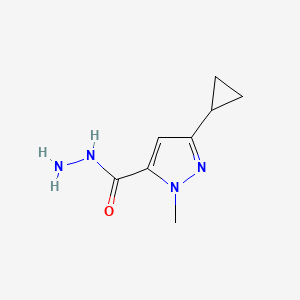
3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
“3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide” is a chemical compound with the molecular formula C7H10N4O . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide” is 1S/C7H10N4O/c8-9-7(12)6-3-5(10-11-6)4-1-2-4/h3-4H,1-2,8H2,(H,9,12)(H,10,11) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide” is a solid substance at room temperature . It has a molecular weight of 166.18 .
Applications De Recherche Scientifique
Synthesis and Chemistry of Hexasubstituted Pyrazolines
A review by Baumstark et al. (2013) focused on the synthesis and chemistry of hexasubstituted pyrazolines, highlighting the development of synthetic routes for highly substituted pyrazolines and their thermolysis to facilitate the synthesis of hexasubstituted cyclopropanes. This work underscores the utility of pyrazoline derivatives in synthesizing complex cyclopropane structures, which are valuable in medicinal chemistry and material science Baumstark, Vásquez, & Mctush-Camp, 2013.
Chemistry of Pyrazoline-5-ones as a Privileged Scaffold
Gomaa and Ali (2020) reviewed the reactivity and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives in heterocyclic and dyes synthesis, highlighting its significance as a building block for various classes of heterocyclic compounds and dyes. This demonstrates the versatility of pyrazoline derivatives in synthetic chemistry, particularly in the creation of heterocycles and dyes Gomaa & Ali, 2020.
Inhibition of Cytochrome P450 Isoforms
Khojasteh et al. (2011) discussed the use of chemical inhibitors, including pyrazoline derivatives, to assess the involvement of various Cytochrome P450 isoforms in drug metabolism. This research is crucial for understanding drug-drug interactions and optimizing drug therapy Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011.
Synthesis and Biological Applications of Pyrazoline Derivatives
Several studies have explored the synthesis and broad biological applications of pyrazoline derivatives. For instance, Dar and Shamsuzzaman (2015) discussed the synthesis of pyrazole appended heterocyclic skeletons, highlighting their widespread bioactive properties, including anticancer, anti-inflammatory, and antimicrobial activities Dar & Shamsuzzaman, 2015. Similarly, Shaaban, Mayhoub, and Farag (2012) reviewed the recent therapeutic patent literature on pyrazolines, underscoring their diverse pharmacological effects, such as antimicrobial, anti-inflammatory, and anticancer activities Shaaban, Mayhoub, & Farag, 2012.
Propriétés
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-7(8(13)10-9)4-6(11-12)5-2-3-5/h4-5H,2-3,9H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHCLOWFCDNYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



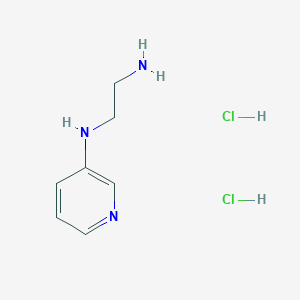

![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)
